molecular formula C17H21N3O2 B7455461 4-(Piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one

4-(Piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one

Cat. No.: B7455461
M. Wt: 299.37 g/mol
InChI Key: KMATVQJIJGKNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one, commonly known as PP2, is a potent and selective inhibitor of Src family kinases. It is a small molecule that has been extensively studied for its potential applications in cancer research and other disease areas.

Mechanism of Action

PP2 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases that play a critical role in cellular signaling pathways. Src family kinases are involved in a variety of cellular processes, including cell growth, differentiation, and survival. PP2 inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain and preventing the transfer of phosphate groups to downstream targets.
Biochemical and Physiological Effects:
PP2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. PP2 has also been shown to have neuroprotective effects, including the inhibition of neuroinflammation and the promotion of neuronal survival. Additionally, PP2 has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of immune cell activation.

Advantages and Limitations for Lab Experiments

PP2 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for Src family kinases. PP2 is also highly selective for Src family kinases and does not inhibit other tyrosine kinases. However, there are some limitations to the use of PP2 in lab experiments. PP2 has poor solubility in aqueous solutions, which can limit its effectiveness in some applications. Additionally, PP2 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of PP2. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the investigation of the role of Src family kinases in other disease areas, such as cardiovascular disease and diabetes. Additionally, the development of new formulations of PP2 with improved solubility and pharmacokinetic properties could improve its effectiveness as a therapeutic agent. Finally, the use of PP2 as a tool to study the role of Src family kinases in cellular processes could lead to new insights into the mechanisms of disease and the development of new therapies.

Synthesis Methods

PP2 can be synthesized using a variety of methods, including the reaction of phthalic anhydride with 1,2-diaminopropane followed by reaction with propanone and piperidine-1-carboxylic acid. Another method involves the reaction of phthalic anhydride with 1,2-diaminopropane followed by reaction with propanone and piperidine-1-carbonyl chloride. Both methods result in the formation of PP2 with high purity and yield.

Scientific Research Applications

PP2 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. PP2 has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, PP2 has been used as a tool to study the role of Src family kinases in various cellular processes.

Properties

IUPAC Name

4-(piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(2)20-16(21)14-9-5-4-8-13(14)15(18-20)17(22)19-10-6-3-7-11-19/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMATVQJIJGKNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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